molecular formula C12H16INO B14766376 4-(2-Iodo-5-methylbenzyl)morpholine

4-(2-Iodo-5-methylbenzyl)morpholine

Cat. No.: B14766376
M. Wt: 317.17 g/mol
InChI Key: SCKOWEYMWHJAAU-UHFFFAOYSA-N
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Description

4-(2-Iodo-5-methylbenzyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-iodo-5-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodo-5-methylbenzyl)morpholine typically involves the reaction of morpholine with 2-iodo-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodo-5-methylbenzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in the formation of 5-methylbenzylmorpholine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or cyanides, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium thiolate, ammonia, or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 5-methylbenzylmorpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Iodo-5-methylbenzyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Iodo-5-methylbenzyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, in the case of antifungal activity, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-5-methylbenzyl)morpholine
  • 4-(2-Chloro-5-methylbenzyl)morpholine
  • 4-(2-Fluoro-5-methylbenzyl)morpholine

Uniqueness

4-(2-Iodo-5-methylbenzyl)morpholine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

4-[(2-iodo-5-methylphenyl)methyl]morpholine

InChI

InChI=1S/C12H16INO/c1-10-2-3-12(13)11(8-10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3

InChI Key

SCKOWEYMWHJAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)CN2CCOCC2

Origin of Product

United States

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